molecular formula C22H25N5O4 B2904243 3-[6-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one CAS No. 451469-33-3

3-[6-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one

Cat. No. B2904243
CAS RN: 451469-33-3
M. Wt: 423.473
InChI Key: LVKPDWBVJPIMAD-UHFFFAOYSA-N
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Description

The compound “3-[6-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one” is a complex organic molecule. It is related to a series of compounds that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Targeted Protein Degradation

This compound is a heterobifunctional crosslinker useful in the development of PROTAC degraders . PROTACs are molecules designed to induce the degradation of specific proteins, a method with therapeutic potential in drug development. The incorporation of rigidity into the linker region of this compound can influence the 3D orientation of the molecules, which is crucial for the formation of the ternary complex necessary for targeted protein degradation .

Chemical Biology Research

In chemical biology, this compound can be used to create bifunctional molecules . These molecules have two functional groups that can interact with different biological targets, allowing researchers to probe biological systems and manipulate biochemical pathways for experimental and therapeutic purposes .

Anti-Tubercular Agents

The structural analogs of this compound have been explored for their anti-tubercular activity . By designing and synthesizing derivatives, researchers aim to find potent agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Organic Synthesis Precursor

This compound serves as a precursor in organic synthesis. It can be used to prepare furan-2-carboxylic acid derivatives by reacting with furan-2-carbonyl chloride. These derivatives are valuable in various synthetic pathways for creating new chemical entities .

Drug-Like Property Optimization

The compound’s structure can be modified to optimize drug-like properties such as solubility, stability, and bioavailability. This is essential in the drug development process to ensure that potential drugs have the desired therapeutic effects and minimal side effects .

Ternary Complex Formation

In the context of targeted protein degradation, the compound can affect ternary complex formation . This is the interaction between the PROTAC molecule, the target protein, and the E3 ubiquitin ligase, which is necessary for tagging the target protein for degradation .

Bioconjugation

As a crosslinker, it can be used in bioconjugation techniques to attach various biomolecules to one another or to solid supports. This has applications in the development of diagnostic tools, drug delivery systems, and biocompatible materials .

Pharmacological Research

Finally, the compound can be used in pharmacological research to study its interaction with biological systems. This includes investigating its pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the movement of the drug through the body) .

properties

IUPAC Name

3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c28-20(25-12-14-26(15-13-25)22(30)19-9-6-16-31-19)10-2-1-5-11-27-21(29)17-7-3-4-8-18(17)23-24-27/h3-4,6-9,16H,1-2,5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKPDWBVJPIMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one

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